yuccaol E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

yuccaol E is a natural product found in Yucca schidigera with data available.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Yuccaol E has demonstrated significant anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. Research indicates that compounds from the Yucca genus can inhibit the production of pro-inflammatory cytokines and enzymes.

- Mechanism of Action : this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and reduces nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS). This action is mediated through the inhibition of the NF-κB pathway, which is pivotal in inflammatory responses .

- Case Study : In a study involving macrophage cell lines, this compound significantly reduced levels of interleukin-6 (IL-6) and IL-1β at concentrations as low as 100 μM, showcasing its potential in managing inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential against oxidative stress-related diseases.

- Research Findings : Comparative studies have shown that extracts containing this compound exhibit higher radical scavenging activity than standard antioxidants like butylated hydroxytoluene (BHT). In assays measuring antioxidant capacity, this compound and related compounds effectively inhibited lipid peroxidation .

- Data Table :

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | β-Carotene-Linoleic Acid Assay | High |

| Resveratrol | ABTS Radical Scavenging Assay | Moderate |

| Quercetin | DPPH Assay | Low |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly in models simulating neurodegenerative diseases.

- Study Overview : In zebrafish models induced with scopolamine to mimic memory deficits, treatment with this compound resulted in improved cognitive function. The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential role in enhancing cholinergic signaling .

- Comparative Analysis :

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Acetylcholinesterase |

| Galantamine | 18.5 | Acetylcholinesterase |

Agricultural Applications

In agriculture, Yucca extracts are utilized as biopesticides and growth stimulants.

- Benefits : Studies have shown that yucca extracts can enhance plant growth and reduce the incidence of pests and diseases. The saponins present in yucca products act as natural surfactants and can improve nutrient absorption in plants .

- Field Trials : In trials conducted on crops such as tomatoes and peppers, application of yucca extracts resulted in a 20% increase in yield compared to untreated controls. Additionally, these extracts were effective against nematode infestations .

Propiedades

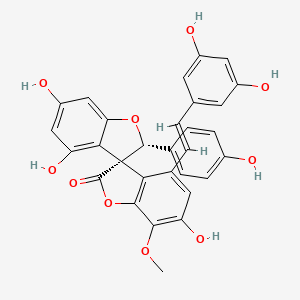

Fórmula molecular |

C30H22O10 |

|---|---|

Peso molecular |

542.5 g/mol |

Nombre IUPAC |

(2'R,3R)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)-7-methoxyspiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |

InChI |

InChI=1S/C30H22O10/c1-38-26-22(36)10-16(3-2-14-8-18(32)11-19(33)9-14)24-27(26)40-29(37)30(24)25-21(35)12-20(34)13-23(25)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30-/m1/s1 |

Clave InChI |

AXXVTNVJZLPKHY-BGGPHIJQSA-N |

SMILES isomérico |

COC1=C(C=C(C2=C1OC(=O)[C@]23[C@H](OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)/C=C/C6=CC(=CC(=C6)O)O)O |

SMILES canónico |

COC1=C(C=C(C2=C1OC(=O)C23C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)C=CC6=CC(=CC(=C6)O)O)O |

Sinónimos |

yuccaol E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.